REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:8][CH2:9][CH3:10])(=O)[CH:4]([CH3:6])O.[C:11](#[N:14])C=C.[OH2:15]>O1CCCC1>[C:11]([CH:4]1[CH2:3][O:8][CH:9]([CH3:10])[C:6]1=[O:15])#[N:14] |f:0.1|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
WASH
|
Details
|
washed twice with 100 ml of ether each time
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 150 ml of ether each time
|
Type
|
CUSTOM
|
Details
|
The dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C(C(OC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.1 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |